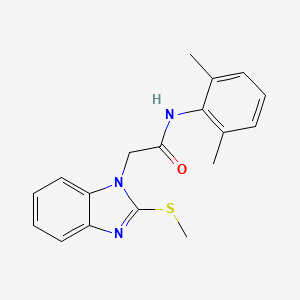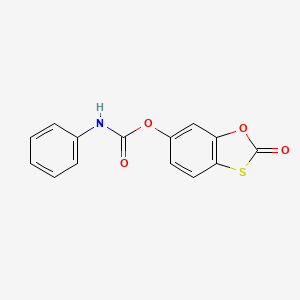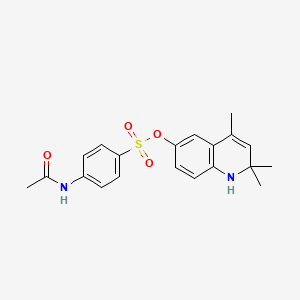![molecular formula C20H25N5O B11522425 6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522425.png)
6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound belonging to the pyrano[2,3-c]pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a diethylamino phenyl group, and a propyl group attached to a pyrano[2,3-c]pyrazole core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, hydrazines, and malononitrile in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
What sets 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may confer unique properties that are not observed in its methyl-substituted counterparts .
Properties
Molecular Formula |
C20H25N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-amino-4-[4-(diethylamino)phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H25N5O/c1-4-7-16-18-17(15(12-21)19(22)26-20(18)24-23-16)13-8-10-14(11-9-13)25(5-2)6-3/h8-11,17H,4-7,22H2,1-3H3,(H,23,24) |
InChI Key |
SXSIEYHTQLTUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide](/img/structure/B11522342.png)
![(2Z)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522354.png)
![4-butoxy-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11522357.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11522369.png)
![Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester](/img/structure/B11522373.png)
![(5,5-dimethyl-3-phenyl-2-thioxo-1,3-thiazolan-4-yl)((Z)-1-{4-[(methylamino)sulfonyl]phenyl}methylidene)ammoniumolate](/img/structure/B11522379.png)

![ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11522394.png)
![1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11522397.png)

![3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione](/img/structure/B11522411.png)

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522418.png)
